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Compound of Interest

Compound Name: Tnik-IN-5

Cat. No.: B15145013 Get Quote

An In-depth Review of a Potent TNIK Inhibitor for Colorectal Cancer Research

This technical guide provides a comprehensive overview of Tnik-IN-5, a potent and selective

inhibitor of Traf2- and Nck-interacting kinase (TNIK). Tnik-IN-5, also identified as compound 8g

in its primary discovery literature, has emerged as a significant tool for researchers in the fields

of oncology and cell signaling, particularly for its activity against colorectal cancer cells through

the inhibition of the Wnt signaling pathway. This document is intended for researchers,

scientists, and drug development professionals, offering a centralized resource of its

quantitative data, experimental methodologies, and mechanisms of action.
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Property Value

Compound Name Tnik-IN-5

CAS Number 2754265-66-0

Molecular Formula C₂₂H₁₇N₃O₃

Molecular Weight 371.39 g/mol

Synonym Compound 8g

Primary Target Traf2- and Nck-interacting kinase (TNIK)

Mechanism of Action

Inhibition of TNIK kinase activity, leading to

suppression of the Wnt/β-catenin signaling

pathway.

Quantitative Biological Data
The following tables summarize the key in vitro efficacy data for Tnik-IN-5.

Table 1: In Vitro Kinase Inhibition
Target IC₅₀ (µM)

TNIK 0.050

Data sourced from the primary publication on the discovery of benzo[d]oxazol-2(3H)-one

derivatives as TNIK inhibitors.[1][2]

Table 2: Anti-proliferative Activity in Colorectal Cancer
Cell Lines

Cell Line IC₅₀ (µM) - 48 hours

HCT116
Data not specified in detail beyond significant

inhibition at 1.25-5 µM.
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Tnik-IN-5 (referred to as compound 8g) was shown to significantly inhibit the proliferation of

HCT116 cells in a dose-dependent manner at concentrations ranging from 1.25 to 5 µM after

48 hours of treatment.[3]

Table 3: Effects on Wnt Signaling Pathway Components
Cellular Effect Concentration Range Duration

Inhibition of nuclear β-catenin

and TCF-4 protein levels in

HCT116 cells.

10-40 µM 48 hours

Decreased expression of Wnt

target genes Axin2 and c-Myc

in HCT116 cells.

10-40 µM 48 hours

Strong prevention of HCT116

cell migration.
1 µM 24, 48 hours

These findings indicate that Tnik-IN-5 effectively downregulates key components and

transcriptional targets of the Wnt signaling pathway in colorectal cancer cells.[3]

Signaling Pathways and Mechanism of Action
Tnik-IN-5 exerts its biological effects primarily through the inhibition of TNIK, a serine-threonine

kinase that plays a crucial role in the canonical Wnt signaling pathway. In colorectal cancer,

where this pathway is often aberrantly activated, TNIK acts as a key downstream effector.[1][2]

The diagram below illustrates the proposed mechanism of action for Tnik-IN-5 in the context of

the Wnt signaling pathway.
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Caption: Tnik-IN-5 inhibits TNIK, preventing TCF4 activation and subsequent transcription of

Wnt target genes.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for Tnik-IN-
5 (compound 8g).

TNIK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tnik-IN-5 against

TNIK kinase.

Methodology: A radiometric kinase assay is typically employed.

Recombinant human TNIK enzyme is incubated with the substrate (e.g., a generic kinase

substrate like myelin basic protein or a specific peptide substrate) and γ-³²P-ATP in a
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kinase reaction buffer.

Tnik-IN-5 is added at various concentrations to the reaction mixture.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from

the unreacted γ-³²P-ATP, often by spotting the mixture onto phosphocellulose paper

followed by washing steps.

The amount of incorporated radioactivity is quantified using a scintillation counter.

The percentage of inhibition at each concentration of Tnik-IN-5 is calculated relative to a

control reaction without the inhibitor.

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of Tnik-IN-5 on colorectal cancer cells.

Methodology:

HCT116 cells are seeded in 96-well plates at a predetermined density and allowed to

adhere overnight.

The cells are then treated with various concentrations of Tnik-IN-5 (e.g., 1.25, 2.5, 5 µM)

or a vehicle control (e.g., DMSO).

After a 48-hour incubation period, the medium is replaced with fresh medium containing 3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated

for an additional 4 hours.

The MTT-containing medium is removed, and the formazan crystals are dissolved in a

solubilization solution (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ is

calculated.

Western Blot Analysis
Objective: To determine the effect of Tnik-IN-5 on the protein levels of Wnt signaling

components.

Methodology:

HCT116 cells are treated with Tnik-IN-5 at the desired concentrations (e.g., 10, 20, 40

µM) for 48 hours.

For analysis of nuclear proteins, nuclear and cytoplasmic fractions are separated using a

commercial kit.

Total protein or nuclear protein concentrations are determined using a protein assay (e.g.,

BCA assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then

incubated with primary antibodies against β-catenin, TCF-4, Axin2, c-Myc, and a loading

control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Cell Migration Assay (Wound Healing Assay)
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Objective: To evaluate the effect of Tnik-IN-5 on the migratory capacity of colorectal cancer

cells.

Methodology:

HCT116 cells are grown to a confluent monolayer in a 6-well plate.

A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

The cells are washed to remove debris and then incubated with a medium containing

Tnik-IN-5 (e.g., 1 µM) or a vehicle control.

Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using

a microscope.

The rate of wound closure is quantified by measuring the area of the gap at each time

point. A delay in wound closure in the presence of Tnik-IN-5 indicates an inhibition of cell

migration.

Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of Tnik-IN-5.
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Caption: A general workflow for the in vitro characterization of Tnik-IN-5.

Conclusion
Tnik-IN-5 is a valuable research tool for investigating the role of TNIK in cellular processes,

particularly in the context of Wnt signaling and colorectal cancer. Its high potency and

demonstrated in vitro efficacy in inhibiting key cancer-related phenotypes make it a suitable

compound for preclinical studies. The experimental protocols and data presented in this guide

provide a solid foundation for researchers to design and interpret experiments utilizing this

inhibitor. Further investigation into its in vivo efficacy and pharmacokinetic properties will be

crucial for its potential development as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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